Docuƈented Utility as a Direct Intermediate for IL‑12/IL‑23 Cytokine Synthesis Inhibitors – Patent‑Validated Synthetic Role Not Demonstrated for 2‑Methoxy or 2‑Chloro Analogs
Patent WO 2006/009734 A1 explicitly employs 2‑(methylthio)pyrimidine‑4‑carboxaldehyde as the starting material for constructing IL‑12/IL‑23/IL‑27 cytokine synthesis inhibitors, with the –SCH₃ group serving as a chemoselective leaving group for late‑stage amine diversification [REFS‑1]. An alternative patent procedure (US 5,977,103, SmithKline Beecham) reports the same compound being prepared in 97 % yield from its dimethyl acetal precursor under acidic hydrolysis, which is then carried forward without further purification into the inhibitor assembly sequence [REFS‑2]. Comparable patent‑exemplified use of 2‑chloropyrimidine‑4‑carbaldehyde or 2‑methoxypyrimidine‑4‑carbaldehyde as direct intermediates in the same IL‑12/IL‑23 inhibitor chemotype has not been identified in the public patent record [REFS‑3].
| Evidence Dimension | Validated intermediate status in patented IL‑12/IL‑23 inhibitor synthesis |
|---|---|
| Target Compound Data | Explicitly listed as starting material (aldehyde 4) in WO 2006/009734; synthetic procedure yields 34‑97 % depending on hydrolysis conditions |
| Comparator Or Baseline | 2‑Chloropyrimidine‑4‑carbaldehyde (CAS 944901‑22‑8): no patent evidence found for equivalent IL‑12/IL‑23 inhibitor intermediate role; 2‑methoxypyrimidine‑4‑carbaldehyde (CAS 164738‑44‑7): described as HCV polymerase inhibitor intermediate but not as IL‑12/IL‑23 inhibitor precursor |
| Quantified Difference | Not quantifiable in a single assay; the differentiation is a binary presence/absence of patent‑validated synthetic utility for a therapeutically relevant chemotype |
| Conditions | Multi‑step organic synthesis; patent literature analysis (WO 2006/009734, US 5,977,103) vs. public vendor/MSDS descriptions for comparators |
Why This Matters
For medicinal chemistry procurement, selecting a building block with a direct, patent‑proven link to a specific pharmacologically relevant chemotype reduces synthetic risk and protects intellectual property strategy.
- [1] WO 2006/009734 A1 – Pyrimidine compounds and uses thereof. Example 4, p. 67. https://patents.google.com/patent/WO2006009734A1/en View Source
- [2] US 5,977,103 – Substituted pyrimidine compounds. SmithKline Beecham Corp. Example 1(b). https://patents.google.com/patent/US5977103A/en View Source
- [3] BOC Sciences / ChemSpider / PubChem entries for 2‑chloropyrimidine‑4‑carbaldehyde (944901‑22‑8) and 2‑methoxypyrimidine‑4‑carbaldehyde (164738‑44‑7) – no patent cross‑references to IL‑12/IL‑23 inhibitor chemotype found. View Source
